1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC20429529
Molecular Formula: C10H13IN2O5
Molecular Weight: 368.12 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione -](/images/structure/VC20429529.png)
Specification
Molecular Formula | C10H13IN2O5 |
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Molecular Weight | 368.12 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13IN2O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4H2,1H3,(H,12,14,16)/t5-,7-,8-,9-/m1/s1 |
Standard InChI Key | CFYDJUFIBSHGPJ-ZOQUXTDFSA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O |
Canonical SMILES | COC1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s structure comprises a pyrimidine-2,4-dione moiety linked to a pentacyclic oxolane ring. The pyrimidine ring is substituted at the N1 position by the oxolane system, which itself contains three stereochemical centers at positions 2R, 3R, 4S, and 5S. The iodomethyl group at C5 and methoxy group at C3 introduce steric and electronic effects that influence both stability and interactions with biological targets.
Key stereochemical attributes include:
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C2 Configuration (R): Dictates the spatial orientation of the pyrimidine base.
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C3 Methoxy Group (R): Enhances lipophilicity and resistance to enzymatic degradation.
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C4 Hydroxyl Group (S): Participates in hydrogen bonding with nucleic acid templates.
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C5 Iodomethyl Group (S): Provides a bulky substituent that disrupts base-pairing in DNA/RNA.
The absolute configuration is critical for biological activity, as enantiomeric forms exhibit reduced efficacy in preliminary studies.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically begins with uridine or a structurally related nucleoside. A two-step iodination-oxidation process replaces the hydroxymethyl group at C5 with an iodomethyl group:
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Iodination: Uridine is treated with iodine () and an oxidizing agent (e.g., ) under acidic conditions to substitute the hydroxymethyl group.
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Methoxy Introduction: Protecting group strategies are employed to selectively methylate the C3 hydroxyl group, yielding the final product.
Step | Reagents | Conditions | Yield |
---|---|---|---|
Iodination | 0–5°C, 12 h | 65–70% | |
Methoxylation | Room temp, 6 h | 80–85% |
Industrial-Scale Production
Continuous flow reactors are preferred for large-scale synthesis to minimize byproducts and improve reaction control. Critical parameters include precise temperature modulation (±2°C) and real-time monitoring of iodine concentrations to prevent over-iodination.
Biological Activity and Mechanisms
Nucleic Acid Interaction
Incorporation of this compound into DNA or RNA induces structural distortions due to steric clashes between the iodomethyl group and adjacent nucleotides. This disruption impairs replication fidelity in viral genomes and cancer cells, leading to chain termination or mutagenesis.
Antiviral Properties
Studies demonstrate inhibitory effects against RNA viruses, including influenza and coronaviruses. The iodomethyl group interferes with viral polymerase activity, reducing replication rates by 70–90% in vitro.
Comparative Analysis with Structural Analogs
The iodomethyl analog’s unique combination of steric bulk and electronic effects confers distinct advantages in targeting nucleic acid synthesis pathways.
Applications and Future Directions
Therapeutic Development
Ongoing clinical trials explore its utility in combinatorial therapies with platinum-based agents (e.g., cisplatin) to enhance DNA damage in resistant cancers .
Diagnostic Imaging
The iodine atom’s radiolabeling potential enables use in positron emission tomography (PET) for tracking tumor metabolism.
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